molecular formula C15H15NO3 B5885739 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene CAS No. 712344-64-4

1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene

Cat. No.: B5885739
CAS No.: 712344-64-4
M. Wt: 257.28 g/mol
InChI Key: ROCVWDHBLSOSKD-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene is an organic compound with the molecular formula C15H15NO3 It is a derivative of benzene, characterized by the presence of two methyl groups and a nitrophenylmethoxy group attached to the benzene ring

Preparation Methods

The synthesis of 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene typically involves the reaction of 1,4-dimethylbenzene (p-xylene) with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene undergoes several types of chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using iron filings and hydrochloric acid (Fe/HCl).

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups would yield 1,4-dicarboxy-2-[(4-nitrophenyl)methoxy]benzene, while reduction of the nitro group would produce 1,4-dimethyl-2-[(4-aminophenyl)methoxy]benzene.

Scientific Research Applications

1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the study of various chemical reactions and mechanisms.

    Biology: The compound can be used in the development of new pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into the medicinal properties of this compound and its derivatives could lead to the discovery of new drugs or therapeutic agents.

    Industry: It may be used in the production of specialty chemicals, dyes, and polymers. Its structural features make it a valuable intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the nitro group. These effects can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway.

In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene can be compared with other similar compounds, such as:

    1,4-Dimethylbenzene (p-xylene): Lacks the nitrophenylmethoxy group, making it less reactive in certain chemical reactions.

    4-Nitrobenzyl chloride: Contains the nitro group and benzyl chloride moiety but lacks the dimethylbenzene structure.

    1,4-Dimethyl-2-[(4-aminophenyl)methoxy]benzene:

The uniqueness of this compound lies in its combination of electron-donating and electron-withdrawing groups, which can significantly influence its chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene, and how can purity be optimized?

  • Methodology : Begin with a Friedel-Crafts alkylation or nucleophilic substitution to introduce the methoxy-(4-nitrophenyl) group. For purity optimization, employ reflux conditions with absolute ethanol and glacial acetic acid as catalysts, followed by solvent evaporation under reduced pressure and recrystallization . Monitor reaction progress via TLC or HPLC, and use column chromatography for purification if by-products (e.g., unreacted aldehydes) persist .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology : Use 1H/13C NMR to verify substituent positions on the benzene rings (e.g., methyl groups at 1,4-positions and methoxy-nitroaryl linkage). FT-IR can confirm functional groups (C-O-C stretch at ~1250 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹). For quantification, pair High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector set to 254 nm (nitro group absorption) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation of the nitro group and oxidation. Use desiccants to avoid moisture absorption. For handling, employ closed systems with local exhaust ventilation and PPE (nitrile gloves, safety goggles) to minimize inhalation/contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar nitroaromatic compounds?

  • Methodology : Conduct comparative assays under standardized conditions (e.g., MIC for antimicrobial activity). For example, if a study reports weak activity against E. coli while another shows potency, control variables like bacterial strain, solvent (DMSO vs. aqueous), and concentration gradients. Cross-reference with computational models (e.g., molecular docking) to assess binding affinity variations .

Q. What strategies mitigate by-product formation during the coupling of nitroaryl and methoxybenzene groups?

  • Methodology : Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of nitroaryl precursor to methoxybenzene derivative). Use coupling agents like POCl₃ in non-polar solvents (toluene) under reflux to minimize hydrolysis. For persistent by-products, employ temperature-controlled stepwise addition of reagents and monitor via in-situ FT-IR .

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

  • Methodology : Perform DFT calculations (e.g., Gaussian 16) to model electron density distribution, focusing on the nitro group’s electrophilicity and methoxy’s electron-donating effects. Validate predictions experimentally using cyclic voltammetry to measure redox potentials. Compare with analogs (e.g., 4-methoxy-3-nitrobenzoic acid) to identify structure-activity trends .

Q. What experimental designs are suitable for evaluating this compound’s potential as a photosensitizer?

  • Methodology : Assess UV-Vis absorption spectra (200–500 nm) to identify π→π* and n→π* transitions. Conduct photostability tests under UV light (365 nm) and measure singlet oxygen generation using a chemical trap (e.g., 1,3-diphenylisobenzofuran). Compare results with reference compounds (e.g., methylene blue) .

Q. Data Analysis & Interpretation

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

  • Methodology : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, if a methyl resonance splits across batches, check for conformational isomerism or residual solvents. Use mass spectrometry (HRMS) to confirm molecular ion consistency. If impurities persist (<5%), apply preparative HPLC with a C18 column .

Q. What statistical approaches validate reproducibility in biological assays?

  • Methodology : Use ANOVA to compare triplicate data across independent experiments. For dose-response curves (e.g., IC₅₀ determination), apply nonlinear regression models (e.g., Hill equation) with 95% confidence intervals. Report %RSD for intra-assay variability and include positive/negative controls (e.g., ampicillin for antimicrobial tests) .

Properties

IUPAC Name

1,4-dimethyl-2-[(4-nitrophenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-11-3-4-12(2)15(9-11)19-10-13-5-7-14(8-6-13)16(17)18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCVWDHBLSOSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601247665
Record name 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712344-64-4
Record name 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=712344-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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